Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)

1-Acetyl-2-pyrrolidone is a versatile organic compound characterized by its pyrrolidone backbone and acetyl functional group. This structure imparts favorable solubility in both polar and nonpolar solvents, making it useful in a range of chemical and pharmaceutical applications. Its reactivity as an intermediate enables its use in synthesizing heterocyclic compounds, agrochemicals, and specialty polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Additionally, its compatibility with various reaction conditions enhances its utility in fine chemical synthesis. Researchers value 1-acetyl-2-pyrrolidone for its balanced properties, which support efficient derivatization and functionalization in complex organic transformations.
1-Acetyl-2-pyrrolidone structure
1-Acetyl-2-pyrrolidone structure
Product name:1-Acetyl-2-pyrrolidone
CAS No:932-17-2
MF:C6H9NO2
MW:127.141161680222
MDL:MFCD00014101
CID:811052
PubChem ID:87562872

1-Acetyl-2-pyrrolidone Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone,1-acetyl-
    • 1-ACETYL-2-PYRROLIDONE
    • 1-acetylpyrrolidin-2-one
    • N-Acetyl-2-pyrrolidone
    • 2-Pyrrolidinone, 1-acetyl-
    • N-Acetylpyrrolidone
    • N-Acetyl-2-pyrrolidinone
    • YLHUPYSUKYAIBW-UHFFFAOYSA-N
    • 1-acetyl-2-oxopyrrolidine
    • N-Acetylpyrrolidon
    • NSC50334
    • N-acetylpyrrolidinone
    • N-Acetylpyrrolidin-2-one
    • WLN: T5NVTJ AV1
    • 1-Acetyl-2-pyrrolidinone #
    • 1-Acetyl-2-pyrrolidinone (ACI)
    • 1-Acetylpyrrolidone
    • N-Acetyl-α-pyrrolidinone
    • N-Acetyl-α-pyrrolidone
    • N-Acetylbutyrolactam
    • NSC 50334
    • CS-0186313
    • NS00039534
    • SCHEMBL185461
    • DTXSID30239321
    • CHEMBL12223
    • 1-Acetyl-2-pyrrolidone , 95%
    • AS-59407
    • 5-21-06-00357 (Beilstein Handbook Reference)
    • H11367
    • BRN 0002625
    • NSC-50334
    • A1418
    • AI3-32424
    • 932-17-2
    • InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
    • DB-057381
    • MFCD00014101
    • EINECS 213-248-1
    • YLHUPYSUKYAIBW-UHFFFAOYSA-
    • UNII-DL2S7T2BKP
    • AKOS006228225
    • SY053592
    • DL2S7T2BKP
    • 1-Acetyl-2-pyrrolidone
    • MDL: MFCD00014101
    • Inchi: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
    • InChI Key: YLHUPYSUKYAIBW-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCCC1=O
    • BRN: 0002625

Computed Properties

  • Exact Mass: 127.06300
  • Monoisotopic Mass: 127.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1,15 g/cm3
  • Boiling Point: 231°C(lit.)
  • Flash Point: 110.7°C
  • Refractive Index: 1.4810-1.4850
  • PSA: 37.38000
  • LogP: 0.09320
  • Solubility: Not determined

1-Acetyl-2-pyrrolidone Security Information

1-Acetyl-2-pyrrolidone Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

1-Acetyl-2-pyrrolidone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-59407-10MG
1-acetylpyrrolidin-2-one
932-17-2 >97%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-59407-25G
1-acetylpyrrolidin-2-one
932-17-2 >97%
25g
£399.00 2025-02-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1418-25G
1-Acetyl-2-pyrrolidone
932-17-2 >98.0%(GC)
25g
¥1350.00 2024-04-15
eNovation Chemicals LLC
D748133-100g
1-ACETYL-2-PYRROLIDONE
932-17-2 98.0%
100g
$155 2024-06-07
TRC
A192325-500mg
1-Acetyl-2-pyrrolidone
932-17-2
500mg
$ 65.00 2022-06-08
Chemenu
CM344009-25g
1-Acetyl-2-pyrrolidone
932-17-2 95%+
25g
$77 2024-07-19
1PlusChem
1P003ED1-5g
1-ACETYL-2-PYRROLIDONE
932-17-2 97%
5g
$14.00 2025-02-19
1PlusChem
1P003ED1-100g
1-ACETYL-2-PYRROLIDONE
932-17-2 97%
100g
$84.00 2025-02-19
Ambeed
A826300-5g
1-Acetylpyrrolidin-2-one
932-17-2 97%
5g
$22.0 2025-03-18
eNovation Chemicals LLC
D748133-10g
1-ACETYL-2-PYRROLIDONE
932-17-2 98.0%
10g
$65 2025-02-20

1-Acetyl-2-pyrrolidone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ;  18 h, 100 °C
Reference
Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams
Babu, Beneesh P.; Endo, Yoshinori; Baeckvall, Jan-E., Chemistry - A European Journal, 2012, 18(37), 11524-11527

Production Method 2

Reaction Conditions
1.1 2 h, reflux
Reference
A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines
John, Jeremy M.; Bergens, Steven H., Angewandte Chemie, 2011, 50(44), 10377-10380

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Bismuth oxide (Bi2O3) ,  Iron oxide (Fe2O3) ,  Copper oxide (CuO) ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 180 °C; 0.125 h, 180 °C
Reference
Production method of 1-acetyl-2-pyrrolidone
, China, , ,

Production Method 4

Reaction Conditions
1.1 2 h, reflux; reflux → rt
Reference
Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ;  30 min, rt
Reference
Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational study
Zhou, Meng; Balcells, David; Parent, Alexander R.; Crabtree, Robert H.; Eisenstein, Odile, ACS Catalysis, 2012, 2(2), 208-218

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Sodium perchlorate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile
Reference
Anodic oxidation of amides and lactams using N-hydroxyphthalimide as a mediator
Masui, Masaichiro; Hara, Seijiro; Ozaki, Shigeko, Chemical & Pharmaceutical Bulletin, 1986, 34(3), 975-9

Production Method 7

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ;  30 min, rt
Reference
Green preparation of 4-amino-1-butanol and its N-protected derivative
, China, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Acetyl chloride ;  2 h, reflux
Reference
Photocatalytic oxidations of lactams and N-acylamines
Tantayanon, Supawan, 1982, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Hydrochloric acid ,  Oxygen Catalysts: Palladium Solvents: Acetonitrile ,  Water
Reference
Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams
Doan, Huynh Dong; Gore, Jacques; Vatele, Jean-Michel, Tetrahedron Letters, 1999, 40(37), 6765-6768

Production Method 10

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  1.5 h, reflux
Reference
Rhodanine derivatives as novel inhibitors of PDE4
Irvine, Mark W.; Patrick, Graham L.; Kewney, Justin; Hastings, Stuart F.; MacKenzie, Simon J., Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037

Production Method 11

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Reference
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; Ang, Jascelyn Qian Lin; Ng, Angela Wan Ting; Yeung, Ying-Yeung, RSC Advances, 2013, 3(43), 19765-19768

Production Method 12

Reaction Conditions
1.1 5 h, reflux
Reference
Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents
Wang, Tiantian; Dong, Shiyang; Chen, Xiaodong; Qian, Kun; Wang, Huayu; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329

Production Method 13

Reaction Conditions
Reference
Product class 10: γ-Lactams and larger ring lactams
Smith, M. B., Science of Synthesis, 2005, 21, 647-711

Production Method 14

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  2 h, reflux
Reference
Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds
Tian, Fengtao; Yao, Dongmei; Liu, Yuanyuan; Xie, Fang; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2010, 352, 1841-1845

Production Method 15

Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ;  48 h, 1000 psi, 100 °C
Reference
Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino Esters
Xu, Hongyu; Jia, Li, Organic Letters, 2003, 5(21), 3955-3957

Production Method 16

Reaction Conditions
1.1 Catalysts: Palladium diiodide ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  20 h, 50 bar, 105 °C
Reference
Palladium-Catalyzed Hydroamidocarbonylation of Olefins to Imides
Li, Haoquan; Dong, Kaiwu; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2015, 54(35), 10239-10243

Production Method 17

Reaction Conditions
1.1 2 h, reflux
Reference
Transition metal complex catalysts and processes for the hydrogenation of amides
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, reflux
Reference
Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling
Jung, Kwan-Young; Samadani, Ramin; Chauhan, Jay; Nevels, Kerrick; Yap, Jeremy L.; et al, Organic & Biomolecular Chemistry, 2013, 11(22), 3706-3732

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ,  Water ;  1 h, 55 °C
Reference
Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen Peroxide
Kon, Yoshihiro; Tanaka, Shinji; Nakashima, Takuya; Sato, Kazuhiko; Shimada, Hiromichi, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756

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